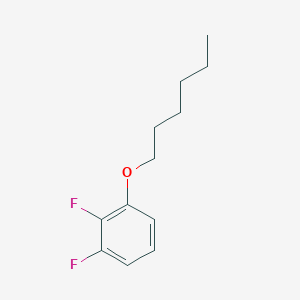

1,2-Difluoro-3-(hexyloxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-3-hexoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2O/c1-2-3-4-5-9-15-11-8-6-7-10(13)12(11)14/h6-8H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYUARIRPJREFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C(=CC=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90614413 | |

| Record name | 1,2-Difluoro-3-(hexyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121219-19-0 | |

| Record name | 1,2-Difluoro-3-(hexyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1,2-Difluoro-3-(hexyloxy)benzene

The synthesis of this compound is reliably achieved via the Williamson ether synthesis, starting from commercially available 2,3-difluorophenol and 1-bromohexane. The procedure detailed in this guide is robust, high-yielding, and relies on a fundamental understanding of the S_N2 reaction mechanism to make rational choices regarding reagents and conditions. The successful synthesis and characterization of this compound provide access to a versatile fluorinated intermediate, enabling further exploration in the fields of drug discovery, agrochemicals, and advanced material development. [1][2][11]

References

- 2,3-Difluorophenol 98% 6418-38-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/392434]

- Williamson Ether Synthesis. Cambridge University Press. [URL: https://doi.org/10.1017/UPO9788175968295.118]

- The Williamson Ether Synthesis. [URL: https://www.csus.edu/indiv/m/mackj/chem125/125%20lab%20wmsn%20ether%20synth.pdf]

- 2,3-Difluorophenol 98% 6418-38-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- Williamson Ether Synthesis - J&K Scientific LLC. [URL: https://www.jk-sci.com/williamson-ether-synthesis_30.html]

- The Williamson Ether Synthesis - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]

- Williamson Ether Synthesis - Chemistry Steps. [URL: https://www.chemistrysteps.com/williamson-ether-synthesis/]

- Cas 121219-19-0, 2,3-DIFLUORO(N-HEXYLOXY)BENZENE | lookchem. [URL: https://www.lookchem.com/cas-121/121219-19-0.html]

- 2,3-Difluorophenol | 6418-38-8 - Benchchem. [URL: https://www.benchchem.com/product/b5678]

- 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032037). [URL: https://hmdb.ca/spectra/nmr_one_d/1156]

- 2,3-Difluorophenol - Chem-Impex. [URL: https://www.chemimpex.com/products/2-3-difluorophenol]

- 1,2-Difluorobenzene(367-11-3) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/367-11-3_1HNMR.htm]

- 2,3-Difluorophenol. [URL: http://www.sinofluoro.com/products/2-3-Difluorophenol-6418-38-8.html]

- 121219-19-0, this compound Formula - Echemi. [URL: https://www.echemi.com/products/121219-19-0.html]

- 2,3-Difluoro(n-hexyloxy)benzene | 121219-19-0 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aobchem/aob640092064]

- 1,2-Difluoro-3-hexoxy-benzene | 121219-19-0 - Manchester Organics. [URL: https://www.manchesterorganics.com/products/building-blocks/aromatics/ethers/1-2-difluoro-3-hexoxy-benzene]

- Difluoroalkylation/Lactonization of Alkenes with BrCF2CO2K via Photoredox Catalysis: Access to α,α-difluoro-γ-lactones. [URL: https://onlinelibrary.wiley.com/doi/10.1002/cjoc.202300431]

- This compound/CAS:121219-19-0-HXCHEM. [URL: https://www.hxchem.net/cas/121219-19-0.html]

- EP1045823B1 - Process for making certain benzoic acid compounds - Google Patents. [URL: https://patents.google.

- The procedure for the synthesis of 2,3-difluoro1-decyloxybenzene (4) - The Royal Society of Chemistry. [URL: https://www.rsc.

- What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine? | ResearchGate. [URL: https://www.researchgate.net/post/What_conditions_can_I_use_for_the_alkylation_of_7-hydroxycoumarin_dimer_with_N-Boc-3-bromopropylamine]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. 2,3-Difluorphenol 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. jk-sci.com [jk-sci.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Cas 121219-19-0,2,3-DIFLUORO(N-HEXYLOXY)BENZENE | lookchem [lookchem.com]

- 11. echemi.com [echemi.com]

- 12. manchesterorganics.com [manchesterorganics.com]

physicochemical properties of 1,2-Difluoro-3-(hexyloxy)benzene

An In-depth Technical Guide to 1,2-Difluoro-3-(hexyloxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties, analytical profile, synthesis, and handling of this compound (CAS No. 121219-19-0). As a fluorinated aromatic ether, this compound serves as a key intermediate and building block in various advanced applications, including the synthesis of pharmaceuticals and liquid crystals.[1] The strategic incorporation of fluorine atoms and a hexyloxy group imparts unique electronic and steric properties, making a thorough understanding of its characteristics essential for its effective application in research and development. This document consolidates critical data to support laboratory use, from experimental design to safety and handling protocols.

Introduction: The Significance of Fluorinated Aromatic Ethers

The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, binding affinity, and bioavailability.[2] this compound is a member of the fluorinated aromatic ether class of compounds, which are valuable synthons in drug discovery and materials science.[1][3] Its structure, featuring a vicinal difluoro substitution pattern on a benzene ring coupled with a flexible hexyloxy chain, presents a unique combination of lipophilicity and electrostatic properties.

This guide serves as a centralized resource for scientists, detailing the fundamental physicochemical parameters that govern the behavior of this compound in experimental settings. Understanding these properties is a prerequisite for its rational use in synthetic chemistry, process development, and the design of novel molecular entities.

Molecular Identity and Structure

Confirming the identity of a chemical entity is the foundational step of any scientific investigation. The core identifiers for this compound are summarized below.

-

Synonyms: 2,3-Difluoro(n-hexyloxy)benzene, 1-Hexyloxy-2,3-difluorobenzene[1]

-

InChI Key: BJYUARIRPJREFZ-UHFFFAOYSA-N[7]

The molecule consists of a benzene ring functionalized with two fluorine atoms at the 1 and 2 positions and a hexyloxy (-O-(CH₂)₅CH₃) group at the 3 position. This substitution pattern dictates its electronic distribution, reactivity, and intermolecular interactions.

Core Physicochemical Properties

The physical state and behavior of this compound under various conditions are dictated by its intrinsic properties. These parameters are critical for reaction setup, purification, and formulation. The compound is typically a colorless liquid.[1][7]

| Property | Value | Source |

| Boiling Point | 249.8°C (at 760 mmHg) | [1][8] |

| Density | 1.048 g/cm³ | [1][8] |

| Flash Point | 112°C | [1][8] |

| Refractive Index | 1.46 | [1][8] |

| Vapor Pressure | 0.0354 mmHg (at 25°C) | [1][8] |

| Melting Point | Not Available | [1] |

| Solubility | Insoluble in water; soluble in organic solvents | [9] |

Discussion of Properties:

-

Boiling Point: The relatively high boiling point is consistent with its molecular weight and the presence of a polarizable aromatic system and ether linkage, leading to significant van der Waals forces and dipole-dipole interactions.

-

Density: With a density greater than 1 g/cm³, it is denser than water. This is a practical consideration for aqueous workups, where it will form the lower organic layer.

-

Solubility: As an ether with a long alkyl chain, it is hydrophobic and predicted to be insoluble in water but soluble in common organic solvents like dichloromethane, ethyl acetate, and hexanes.[9]

-

Flash Point: The high flash point of 112°C indicates that it is not highly flammable under standard laboratory conditions, but appropriate precautions should still be taken when heating.[1][8]

Analytical and Spectroscopic Profile

Unambiguous characterization is critical for verifying the identity and purity of the material. The following sections describe the expected spectroscopic signatures for this compound based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of this molecule.

-

¹H NMR: The spectrum would feature distinct regions. The aromatic region (approx. 6.8-7.2 ppm) would show complex multiplets for the three aromatic protons, with coupling to both adjacent protons and fluorine atoms. The hexyloxy chain would show a triplet for the terminal methyl group (~0.9 ppm), a triplet for the O-CH₂ group (~4.0 ppm), and a series of multiplets for the remaining methylene groups in the aliphatic region.

-

¹³C NMR: Aromatic carbons typically appear between 110-160 ppm.[10] The carbons directly bonded to fluorine will show large one-bond C-F coupling constants. The carbons of the hexyloxy group will appear in the upfield region (~14-70 ppm).

-

¹⁹F NMR: This is a key technique for fluorinated compounds. The spectrum would show two distinct resonances for the non-equivalent fluorine atoms, with coupling to each other (ortho F-F coupling) and to adjacent aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Aromatic C-H Stretch: A weak band is expected around 3030 cm⁻¹.[10][11]

-

Aliphatic C-H Stretch: Stronger bands will appear just below 3000 cm⁻¹ for the hexyloxy group.

-

Aromatic C=C Stretch: A series of characteristic peaks are expected in the 1450-1600 cm⁻¹ region.[10][11]

-

C-O Ether Stretch: A strong, characteristic band should appear in the 1250-1050 cm⁻¹ range.

-

C-F Stretch: Strong, intense absorptions are expected in the 1300-1100 cm⁻¹ region, which may overlap with the C-O stretch.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 214.

-

Fragmentation: Common fragmentation pathways would include cleavage of the hexyl group (loss of C₆H₁₃) and cleavage of the hexyloxy group (loss of OC₆H₁₃), leading to characteristic fragment ions.

Synthesis and Potential Applications

Synthetic Pathway

This compound is typically synthesized via a Williamson ether synthesis. The reaction involves the deprotonation of 2,3-difluorophenol with a suitable base (e.g., potassium carbonate) followed by nucleophilic substitution with a hexyl halide, such as 1-bromohexane.[1]

Caption: A simplified Williamson ether synthesis pathway.

Applications in Research and Development

The unique properties of this molecule make it a valuable building block.

-

Pharmaceutical Intermediate: It is used as an intermediate in the synthesis of various pharmaceuticals.[1] The difluorophenyl motif is a common feature in bioactive molecules, where the fluorine atoms can modulate pKa, improve metabolic stability, and enhance protein-ligand interactions.[1][2]

-

Liquid Crystal Research: Aryl ethers with alkyl chains are foundational structures for liquid crystals. This compound has been noted in academic research related to liquid crystal compositions.[1]

-

Organic Synthesis: It serves as a building block for creating more complex organic compounds, enabling advancements in organic chemistry and material science.[1]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent. While specific GHS hazard codes for this compound are not consistently reported, data from structurally similar chemicals and general best practices for aromatic ethers should be followed.[1]

-

Precautions for Safe Handling: Avoid contact with skin, eyes, and clothing.[12] Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mists.[12][13] Wash hands thoroughly after handling.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[12][13]

-

Storage Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[12] Recommended storage temperature is between 2-8°C.[1][7] Keep away from incompatible substances such as strong oxidizing agents.

-

First Aid Measures:

Experimental Protocol: Boiling Point Determination

This section provides a generalized, self-validating protocol for determining the atmospheric boiling point, illustrating the required scientific rigor.

Caption: Workflow for accurate boiling point determination.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a standard simple distillation apparatus using a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Thermometer Calibration: Causality: An uncalibrated thermometer is a primary source of error. Calibrate the thermometer using the known boiling point of distilled water (100°C at 1 atm) and the melting point of ice (0°C).

-

Sample Preparation: Place a small volume (e.g., 5-10 mL) of this compound into the distillation flask. Add 2-3 boiling chips to ensure smooth boiling and prevent bumping.

-

Heating: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor in equilibrium with the liquid is measured. Begin heating the flask gently with a heating mantle.

-

Data Collection: Record the temperature when the first drop of condensate falls into the receiving flask. Continue heating until a steady distillation rate is achieved and record the temperature at which the vapor temperature remains constant. This is the observed boiling point.

-

Pressure Correction: Self-Validation: The boiling point is pressure-dependent. Record the ambient atmospheric pressure using a barometer. If the pressure is not exactly 760 mmHg, apply a nomograph or appropriate formula to correct the observed boiling point to the standard pressure value.

Conclusion

This compound is a specialized chemical intermediate with a well-defined set of physicochemical properties that make it suitable for applications in pharmaceutical and materials science R&D. Its high boiling point, density greater than water, and characteristic spectroscopic profile provide the necessary data for its confident use and characterization in a laboratory setting. Proper adherence to the outlined safety and handling procedures is essential to ensure its safe application. This guide provides the foundational knowledge required for researchers to effectively integrate this valuable building block into their synthetic and developmental workflows.

References

-

LookChem. (n.d.). Cas 121219-19-0, 2,3-DIFLUORO(N-HEXYLOXY)BENZENE. Retrieved from [Link]

-

Pallav Chemicals. (n.d.). 1,3-DIFLUORO BENZENE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Alchemist-chem. (n.d.). 1,2-Difluoro-3-(Trifluoromethyl)Benzene. Retrieved from [Link]

-

Chemspace. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, (hexyloxy)-. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2-difluoro-. Retrieved from [Link]

-

ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Thieme. (n.d.). 12 Examples of IR-Spectra. Retrieved from [Link]

-

Tu, F.-H., et al. (2022). Synthesis of α-Tosyloxylated gem-Difluoroalkanes via Elusive[12][14]-Sulfonyloxy Migration. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). Benzene, fluoro-. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, hexafluoro-. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). EP1045823B1 - Process for making certain benzoic acid compounds.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (hexyloxy)-. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Difluorobenzene. Retrieved from [Link]

-

U.S. Food & Drug Administration. (2023, July 24). FDA alerts drug manufacturers to the risk of benzene contamination in certain drugs. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, (cyclohexyloxy)-. Retrieved from [Link]

Sources

- 1. Cas 121219-19-0,2,3-DIFLUORO(N-HEXYLOXY)BENZENE | lookchem [lookchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. researchgate.net [researchgate.net]

- 4. chem-space.com [chem-space.com]

- 5. This compound/CAS:121219-19-0-HXCHEM [hxchem.net]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. 2,3-Difluoro(n-hexyloxy)benzene | 121219-19-0 [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. CAS 1132-66-7: (hexyloxy)benzene | CymitQuimica [cymitquimica.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 12. aksci.com [aksci.com]

- 13. pallavchemicals.com [pallavchemicals.com]

- 14. chempoint.com [chempoint.com]

1,2-Difluoro-3-(hexyloxy)benzene CAS number 121219-19-0

An In-depth Technical Guide to 1,2-Difluoro-3-(hexyloxy)benzene (CAS No. 121219-19-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

This compound is an aromatic organic compound that holds significant potential as a versatile intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[1] Its structure, featuring a benzene ring substituted with two adjacent fluorine atoms and a hexyloxy group, imparts a unique combination of lipophilicity, metabolic stability, and specific reactivity. The presence of the difluoro motif is of particular interest in medicinal chemistry, as fluorine substitution can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic properties, including binding affinity and metabolic resistance.[2] This guide provides a comprehensive overview of its synthesis, predicted physicochemical and spectroscopic properties, reactivity, and safe handling protocols, designed to empower researchers in leveraging its synthetic utility.

Physicochemical & Spectroscopic Data

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent functional groups and data from analogous compounds.

Table 1: Physicochemical Properties

| Property | Value (Predicted/Reported) | Source |

| CAS Number | 121219-19-0 | [1] |

| Molecular Formula | C₁₂H₁₆F₂O | [1] |

| Molecular Weight | 214.26 g/mol | [1] |

| Appearance | Colorless Liquid (Predicted) | [1] |

| Boiling Point | 249.8 °C at 760 mmHg | [1] |

| Density | 1.048 g/cm³ | [1] |

| Flash Point | 112 °C | [1] |

| Storage Temperature | 2-8 °C, Sealed in dry conditions |

Proposed Synthesis: The Williamson Ether Synthesis

The most logical and established method for preparing this compound is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion of 2,3-difluorophenol acts as a nucleophile, attacking the primary carbon of a hexyl halide.[3]

Reaction Scheme:

Sources

spectroscopic data for 1,2-Difluoro-3-(hexyloxy)benzene

An In-Depth Technical Guide to the Spectroscopic Analysis of 1,2-Difluoro-3-(hexyloxy)benzene

Abstract: This guide provides a comprehensive technical overview of the spectroscopic characteristics of this compound (CAS No. 121219-19-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data analysis with established spectroscopic principles to offer a robust framework for the structural elucidation and verification of this compound. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a discussion of the underlying principles, predicted data, and detailed, field-proven experimental protocols to ensure data integrity and reproducibility.

Molecular Structure and Spectroscopic Implications

This compound is a trisubstituted aromatic ether. Its structure comprises two key components: a difluorinated benzene ring and a linear six-carbon hexyloxy chain. This combination of an electron-rich aromatic system, highly electronegative fluorine substituents, and a flexible aliphatic chain dictates a unique and predictable spectroscopic fingerprint.

The strategic placement of two adjacent fluorine atoms and an alkoxy group on the benzene ring creates a distinct electronic environment. The fluorine atoms act as strong electron-withdrawing groups via induction, while the oxygen of the hexyloxy group is an electron-donating group through resonance. This interplay significantly influences the chemical shifts of the aromatic protons and carbons. The aliphatic chain will present characteristic signals that are readily distinguishable from the aromatic portion of the molecule.

To facilitate a clear discussion, the atoms are numbered as shown in the diagram below.

Caption: Predicted key fragmentation pathway for this compound.

| Predicted m/z | Proposed Fragment Identity | Formation Pathway |

| 214 | [C₁₂H₁₆F₂O]⁺• | Molecular Ion (M⁺•) |

| 129 | [C₇H₅F₂O]⁺ | M⁺• - •C₅H₁₁ (Loss of pentyl radical) |

| 95 | [C₆H₃F₂]⁺ | M⁺• - •OC₆H₁₃ (Loss of hexyloxy radical) |

| 85 | [C₆H₁₃]⁺ | Hexyl cation |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Causality: EI at a standard energy of 70 eV is used to generate reproducible fragmentation patterns that can be compared to spectral libraries. [1]This energy level is significantly higher than the ionization energy of most organic molecules, ensuring efficient ionization and fragmentation, which is crucial for structural analysis. [2]

-

Sample Introduction:

-

For a pure, volatile liquid, a direct insertion probe or gas chromatography (GC-MS) can be used. For GC-MS, dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

-

Ionization:

-

The sample is introduced into the high-vacuum ion source.

-

It is bombarded with a beam of electrons accelerated to an energy of 70 eV.

-

-

Mass Analysis:

-

The resulting positive ions are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

The separated ions strike a detector, which generates a signal proportional to the number of ions. The output is a mass spectrum, a plot of relative ion abundance versus m/z.

-

References

-

Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

-

Kebel, H. (2015). Electron Ionization for GC–MS. LCGC International. [Link]

-

University of Texas at Dallas. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. UT Dallas. [Link]

-

University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. [Link]

-

Duke University. (n.d.). Coupling constants. The Duke NMR Center. [Link]

-

ResearchGate. (2021). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

-

Chemistry LibreTexts. (n.d.). Ether Infrared spectra. [Link]

-

SpectraBase. (n.d.). 1,2-Difluorobenzene. [Link]

-

SpectraBase. (n.d.). 1,2-Difluorobenzene - Optional[19F NMR] - Chemical Shifts. [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

Wikipedia. (n.d.). Electron ionization. [Link]

-

Chemistry LibreTexts. (2023). ATR-FTIR. [Link]

-

All In One Chemistry. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. [Link]

-

Wired Chemist. (n.d.). 1,2-difluorobenzene Proton Full Spectrum. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Link]

-

Western University. (n.d.). NMR Sample Preparation. [Link]

-

Fiveable. (n.d.). Spectroscopy of Ethers. Organic Chemistry Class Notes. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

SpectraBase. (n.d.). 1,4-Difluorobenzene - Optional[19F NMR] - Chemical Shifts. [Link]

-

SpectraBase. (n.d.). 1,3-Difluoro-benzene - Optional[19F NMR] - Chemical Shifts. [Link]

-

Micura, R., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Institutes of Health. [Link]

-

Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in NMR Spectroscopy. [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]

-

University of Regensburg. (n.d.). Copies of 1H, 13C, 19F NMR spectra. [Link]

-

PubChem. (n.d.). Benzene, (hexyloxy)-. National Institutes of Health. [Link]

-

ResearchGate. (2009). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. MSU Chemistry. [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

SpectraBase. (n.d.). 1-(Allyloxy)-4-n-hexylbenzene - Optional[13C NMR] - Chemical Shifts. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

ResearchGate. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Difluorobenzene Ring in Hexyloxy Derivatives

This guide provides a comprehensive exploration of the chemical reactivity of difluorobenzene rings substituted with a hexyloxy group. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying principles that govern reaction outcomes. We will delve into the electronic and steric interplay of the fluoro and hexyloxy substituents, offering a predictive framework for electrophilic, nucleophilic, and metal-catalyzed reactions.

Foundational Principles: The Electronic Tug-of-War

The reactivity of a substituted benzene ring is fundamentally controlled by the electronic properties of its substituents. In hexyloxy-difluorobenzene, we witness a fascinating interplay between the powerful, opposing effects of the hexyloxy group and the fluorine atoms.

-

The Hexyloxy Group (-OC₆H₁₃): A Potent Activating Director The hexyloxy group, like other alkoxy groups, exerts two primary electronic effects:

-

Inductive Effect (-I): Oxygen's high electronegativity withdraws electron density from the ring through the sigma bond.

-

Mesomeric (Resonance) Effect (+M): The lone pairs on the oxygen atom can be donated into the aromatic π-system, significantly increasing electron density at the ortho and para positions.[1]

Crucially, the resonance effect (+M) is far more dominant than the inductive effect (-I). This makes the hexyloxy group a strong activating group, rendering the ring more susceptible to electrophilic attack, and a powerful ortho, para-director .[1][2]

-

-

The Fluorine Atom (-F): An Anomaly in Aromatic Chemistry Fluorine presents a more complex scenario:

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a very strong electron-withdrawing inductive effect, pulling electron density from the ring.[3][4]

-

Mesomeric (Resonance) Effect (+M): Like oxygen, fluorine possesses lone pairs that can be donated to the ring. However, due to the poor overlap between carbon's 2p and fluorine's 2p orbitals, this resonance donation is weak.[3]

In this case, the formidable -I effect outweighs the feeble +M effect, making fluorine a deactivating group for electrophilic aromatic substitution (EAS). Yet, the weak resonance donation is still sufficient to direct incoming electrophiles to the ortho and para positions .[2][3] This unique combination of deactivation and ortho, para-direction is a hallmark of halogen substituents.

-

The following diagram illustrates the competing electronic influences that dictate the ring's reactivity.

Caption: Competing electronic effects on the difluorobenzene ring.

Electrophilic Aromatic Substitution (EAS): Following the Strongest Director

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The reaction proceeds via a two-step mechanism involving a positively charged intermediate known as an arenium ion or sigma complex.[5][6] The stability of this intermediate determines the reaction rate and regioselectivity.

For hexyloxy-difluorobenzene, the powerful activating nature of the hexyloxy group decisively controls the outcome. The substitution will occur preferentially at the positions ortho and para to the hexyloxy group. The deactivating fluorine atoms merely slow the overall reaction rate compared to a non-fluorinated analogue like anisole.

Regioselectivity in Practice

Consider the nitration of 1-hexyloxy-2,4-difluorobenzene. The hexyloxy group directs to positions 2, 4, and 6. However, positions 2 and 4 are already occupied by fluorine. Therefore, the primary site of attack will be position 6. A smaller amount of substitution might occur at position 5, which is meta to the hexyloxy group but ortho/para to the fluorine atoms, though this is generally disfavored.

| Reactant Isomer | Activating Group | Primary Substitution Position(s) | Rationale |

| 1-Hexyloxy-2,4-difluorobenzene | -OC₆H₁₃ | C-6 | Ortho to the strongly activating hexyloxy group and sterically accessible. |

| 1-Hexyloxy-3,5-difluorobenzene | -OC₆H₁₃ | C-2, C-4, C-6 | All positions are ortho or para to the hexyloxy group. C-4 (para) is often favored due to reduced steric hindrance from the bulky hexyloxy group.[3] |

Experimental Protocol: Nitration of 1-Hexyloxy-3,5-difluorobenzene

This protocol describes a representative electrophilic aromatic substitution.

-

System Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a solution of 1-hexyloxy-3,5-difluorobenzene (1.0 eq.) in glacial acetic acid to 0-5°C using an ice bath.

-

Reagent Preparation: In the dropping funnel, carefully prepare a nitrating mixture by adding concentrated sulfuric acid (1.1 eq.) to fuming nitric acid (1.1 eq.) at 0°C.

-

Reaction Execution: Add the nitrating mixture dropwise to the stirred solution of the substrate, ensuring the internal temperature does not exceed 10°C.

-

Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice. A solid precipitate of the product should form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to yield the purified nitro-derivative.

Nucleophilic Aromatic Substitution (SₙAr): Leveraging Fluorine's Properties

Nucleophilic aromatic substitution (SₙAr) is a pathway where a nucleophile displaces a leaving group on an electron-poor aromatic ring.[7] This reaction is the mechanistic counterpart to EAS and requires strong electron-withdrawing groups to activate the ring.[8][9]

In hexyloxy-difluorobenzene derivatives, the two strongly electron-withdrawing fluorine atoms make the ring susceptible to nucleophilic attack. Fluorine is not only an excellent activating group for SₙAr but also a competent leaving group. The electron-donating hexyloxy group is deactivating for this transformation. Therefore, reactivity is centered on the C-F bonds.

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[8][9]

Regioselectivity of SₙAr

The regioselectivity of SₙAr on unsymmetrically substituted difluoroarenes can be finely controlled. The fluorine atom that is most deshielded in ¹⁹F NMR, corresponding to the most electron-deficient carbon, is typically the most reactive.[10] The presence of other substituents, such as a bromo group, will direct the incoming nucleophile with a preference of ortho > para > meta relative to the electron-withdrawing substituent.[10]

Experimental Protocol: Amination of 1-Bromo-2,4-difluorobenzene with Morpholine

-

Setup: To a solution of 1-bromo-2,4-difluorobenzene (1.0 eq.) in dimethyl sulfoxide (DMSO), add morpholine (1.2 eq.) and potassium carbonate (2.0 eq.).

-

Reaction: Heat the mixture to 80-100°C and stir for 4-6 hours.

-

Monitoring: Follow the disappearance of the starting material by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the mono-aminated product. Regioselectivity favors displacement of the fluorine at C-4 (para to the bromo group).

Directed ortho-Metalation (DoM): A Regioselective Power Tool

Directed ortho-metalation (DoM) is a superior strategy for achieving functionalization exclusively at the position ortho to a directing metalation group (DMG).[11] The hexyloxy group is an effective DMG. The oxygen atom coordinates to a strong organolithium base, such as n-butyllithium, which then selectively abstracts a proton from the nearest (ortho) position, forming a highly reactive aryllithium intermediate.[11][12] This intermediate can be trapped with a wide variety of electrophiles, providing a powerful and highly regioselective route to ortho-substituted derivatives that are inaccessible via standard EAS.

Caption: Experimental workflow for a Directed ortho-Metalation (DoM) reaction.

Experimental Protocol: ortho-Carboxylation via DoM

-

Preparation: Under an inert atmosphere (Argon), dissolve 1-hexyloxy-3,5-difluorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C.

-

Lithiation: Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise. Stir the resulting solution at -78°C for 1 hour to ensure complete formation of the aryllithium species.

-

Electrophilic Quench: Bubble dry carbon dioxide gas through the solution for 30 minutes, or add an excess of crushed dry ice.

-

Work-up: Allow the mixture to warm slowly to room temperature. Quench with 1M HCl and extract the product into diethyl ether.

-

Purification: Wash the organic layer with water and brine, dry over MgSO₄, and evaporate the solvent. The resulting crude solid can be purified by recrystallization to yield 2-hexyloxy-4,6-difluorobenzoic acid.

Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

For the synthesis of complex molecules, such as those in pharmaceuticals and materials science, palladium-catalyzed cross-coupling reactions are indispensable. Aryl halides or triflates serve as electrophilic partners in these transformations.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction couples an aryl halide with an arylboronic acid or ester, creating a new carbon-carbon bond.[13] This reaction is exceptionally robust and tolerant of a wide range of functional groups. For a bromo-difluoro-hexyloxybenzene substrate, the coupling will occur selectively at the C-Br bond, as C-F bond activation is much more difficult under typical Suzuki conditions.[14][15]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: In a Schlenk tube, combine the bromo-difluoro-hexyloxybenzene substrate (1.0 eq.), an arylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), a phosphine ligand such as SPhos (0.04 eq.), and potassium phosphate (2.0 eq.).

-

Solvent & Degassing: Add a mixture of toluene and water (e.g., 10:1 ratio). Degas the mixture by bubbling argon through it for 15 minutes.

-

Reaction: Heat the reaction to 100°C and stir for 12-24 hours.

-

Work-up & Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[16][17] Similar to the Suzuki coupling, the reaction occurs selectively at the C-Br or C-I bond over the less reactive C-F bonds. The choice of ligand is critical for achieving high yields.[16][18]

Experimental Protocol: Buchwald-Hartwig Amination

-

Setup: Under an inert atmosphere, charge a vial with the bromo-difluoro-hexyloxybenzene substrate (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 eq.), a suitable ligand (e.g., XPhos, 0.06 eq.), and sodium tert-butoxide (1.4 eq.).

-

Reagent Addition: Add the desired amine (1.2 eq.) followed by anhydrous toluene.

-

Reaction: Seal the vial and heat the mixture at 110°C for 16-24 hours.

-

Work-up & Purification: After cooling, dilute the mixture with diethyl ether, filter through Celite, and concentrate the filtrate. The crude product is then purified by silica gel chromatography.

Conclusion

The reactivity of hexyloxy-substituted difluorobenzene rings is a nuanced subject governed by a balance of competing electronic effects. The strongly activating, ortho, para-directing hexyloxy group dictates the outcome of electrophilic aromatic substitutions. Conversely, the strongly deactivating fluorine atoms activate the ring for nucleophilic aromatic substitution at the carbon-fluorine centers. Furthermore, the hexyloxy moiety serves as a powerful directing group for ortho-lithiation, enabling highly specific functionalization. Finally, when halogenated, these scaffolds are excellent substrates for palladium-catalyzed cross-coupling reactions, providing access to a vast chemical space. A thorough understanding of these principles empowers the synthetic chemist to strategically and efficiently manipulate these valuable molecular frameworks.

References

-

Substitution Reactions of Benzene and Other Aromatic Compounds . Michigan State University Department of Chemistry.

-

Understanding Mechanism Of Electrophilic Substitution In Benzene . Unacademy.

-

General Mechanism for Electrophilic Substitution Reactions of Benzene . Chemistry LibreTexts.

-

Electrophilic substitution reaction of benzene . BYJU'S.

-

Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids . Organic & Biomolecular Chemistry.

-

Electrophilic Substitution Reaction | Mechanism, Types & Benzene Reactions . Allen Overseas.

-

Ortho-Directed Lithiation of ω-Phenoxy Alcohols . The Journal of Organic Chemistry.

-

Regioselectivity of fluorine substitution by alkoxides on unsymmetrical difluoroarenes . Tetrahedron Letters.

-

Electrophilic aromatic directing groups . Wikipedia.

-

Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes . ResearchGate.

-

α-Lithiobenzyloxy as a Directed Metalation Group in ortho -Lithiation Reactions . ResearchGate.

-

Directing Effects . ChemTalk.

-

Directed ortho metalation . Wikipedia.

-

Substituent Effects in Electrophilic Aromatic Substitution . SlidePlayer.

-

Directing Effects in Electrophilic Aromatic Substitution Reactions . Organic Chemistry Tutor.

-

Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives . Semantic Scholar.

-

Directing Effects . Chemistry LibreTexts.

-

Buchwald–Hartwig amination . Wikipedia.

-

Regioselectivity . Wikipedia.

-

Mechanism of aromatic lithiation reactions--Importance of steric factors . Indian Academy of Sciences.

-

Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2) . ResearchGate.

-

Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts . ResearchGate.

-

Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates . PMC.

-

Nucleophilic aromatic substitution . Wikipedia.

-

5 Major Electrophilic Aromatic Substitution Reactions Activating . Jasperse Ch. 17 Notes.

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry.

-

Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal.

-

Buchwald-Hartwig Amination Reaction . YouTube.

-

Concerted Nucleophilic Aromatic Substitutions . PMC - NIH.

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives . MDPI.

-

Buchwald-Hartwig Amination . Chemistry LibreTexts.

-

Nucleophilic Aromatic Substitution . Chemistry LibreTexts.

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. Directing Effects | ChemTalk [chemistrytalk.org]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Aromatic Reactivity [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

solubility of 1,2-Difluoro-3-(hexyloxy)benzene in organic solvents

An In-depth Technical Guide to the Solubility of 1,2-Difluoro-3-(hexyloxy)benzene in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 121219-19-0). As a key intermediate in the synthesis of pharmaceuticals and other complex organic compounds, understanding its behavior in various solvents is critical for process optimization, purification, and formulation.[1] This document integrates theoretical principles of solubility with a practical, predictive analysis of the compound's behavior in nonpolar, polar aprotic, and polar protic organic solvents. Furthermore, it outlines a robust, step-by-step experimental protocol for the quantitative determination of its solubility, ensuring scientific integrity and reproducibility. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this molecule's physicochemical properties to facilitate its application in a laboratory or industrial setting.

Introduction

This compound is an aromatic ether distinguished by a difluorinated benzene ring and a six-carbon alkyl chain.[2] Its molecular structure imparts a unique combination of lipophilicity and moderate polarity, making its solubility profile a critical parameter for its use in organic synthesis. The efficiency of chemical reactions, the success of purification techniques like crystallization and chromatography, and the development of stable formulations are all fundamentally dependent on the choice of an appropriate solvent system. A thorough understanding of a compound's solubility is not merely academic; it is a cornerstone of process development, enabling chemists to make informed decisions that save time, improve yield, and ensure product quality. This guide aims to provide a predictive framework and an experimental blueprint for characterizing the solubility of this compound.

Physicochemical Properties and Molecular Structure Analysis

The solubility of a compound is intrinsically linked to its physical and chemical properties. The known properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 121219-19-0 | [1][2][3] |

| Molecular Formula | C₁₂H₁₆F₂O | [1][3] |

| Molecular Weight | 214.26 g/mol | [1][3] |

| Physical Form | Liquid | [4] |

| Boiling Point | 249.8 °C at 760 mmHg | [1][3] |

| Density | 1.048 g/cm³ | [1][3] |

| Flash Point | 112 °C | [1][3] |

| XLogP3 | ~3.9 - 4.4 | [3] |

| Topological Polar Surface Area | 9.2 Ų |[3] |

Molecular Structure Analysis:

The structure of this compound contains three distinct regions that govern its interactions with solvents:

-

The Hexyloxy Alkyl Chain (-O-(CH₂)₅CH₃): This long, flexible six-carbon chain is the dominant feature of the molecule. It is nonpolar and lipophilic, favoring interactions through weak van der Waals forces (London dispersion forces) with other nonpolar molecules.

-

The Ether Linkage (-O-): The oxygen atom in the ether group introduces a site of moderate polarity and acts as a hydrogen bond acceptor. It can interact with polar solvent molecules via dipole-dipole forces.

-

The 1,2-Difluorobenzene Ring: The two fluorine atoms are highly electronegative, creating strong C-F bond dipoles that increase the polarity of the aromatic ring compared to an unsubstituted benzene ring. However, the ring itself remains capable of engaging in π-π stacking interactions with other aromatic solvents.

The high XLogP3 value of approximately 3.9 to 4.4 indicates that the molecule is significantly more soluble in octanol than in water, confirming its predominantly lipophilic or nonpolar character.[3] The small Topological Polar Surface Area (TPSA) further supports the prediction of low aqueous solubility.[3]

Theoretical Principles of Solubility

The dissolution of a solute in a solvent is governed by the thermodynamic principle "like dissolves like."[5][6] This means that substances with similar intermolecular forces are more likely to be miscible or soluble in one another.[6] The process involves overcoming solute-solute and solvent-solvent interactions, which requires energy, and forming new solute-solvent interactions, which releases energy.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily exhibit weak London dispersion forces. They will readily dissolve solutes with large nonpolar regions, such as the hexyloxy chain of our target molecule.

-

Polar Aprotic Solvents (e.g., Acetone, THF, DMSO): These solvents possess permanent dipoles but lack acidic protons, so they cannot act as hydrogen bond donors. They can engage in dipole-dipole interactions and can dissolve compounds with polar functional groups.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They form strong hydrogen-bonding networks. For a solute to dissolve, it must be able to disrupt this network and form favorable interactions. Haloalkanes and related compounds are typically only slightly soluble in water because the energy released from the new solute-water interactions is not sufficient to overcome the strong hydrogen bonds between water molecules.

Predicted Solubility Profile

Based on the molecular structure analysis and theoretical principles, a qualitative solubility profile for this compound can be predicted.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Nonpolar Aliphatic | Hexane, Cyclohexane, Heptane | High | The dominant nonpolar hexyloxy chain will have strong van der Waals interactions with these solvents. |

| Nonpolar Aromatic | Toluene, Benzene, Xylenes | High | In addition to van der Waals forces, potential π-π stacking between the difluorobenzene ring and the solvent's aromatic ring can occur. |

| Polar Aprotic (Low Polarity) | Diethyl Ether, Tetrahydrofuran (THF) | High | These solvents are effective at solvating the nonpolar alkyl chain while also interacting favorably with the polar ether linkage. |

| Polar Aprotic (Mid-High Polarity) | Ethyl Acetate, Acetone, Acetonitrile (ACN) | Moderate | The polarity of these solvents will interact with the ether and difluoro-phenyl groups, but the large nonpolar tail may limit miscibility compared to less polar solvents. |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | These are highly polar solvents. The significant nonpolar character of the solute will likely result in limited solubility. |

| Polar Protic (Alcohols) | Methanol, Ethanol | Low | The energy required to disrupt the strong hydrogen-bonding network of these short-chain alcohols is not likely to be compensated by solute-solvent interactions. |

| Polar Protic (Alcohols) | 1-Butanol, 1-Octanol | Moderate to High | As the alkyl chain of the alcohol solvent increases, it becomes more nonpolar in character, leading to more favorable interactions with the solute's hexyloxy group. |

| Polar Protic (Aqueous) | Water | Very Low / Insoluble | The molecule is predominantly nonpolar and cannot effectively disrupt the strong hydrogen bonds of water, leading to very poor solubility. |

Experimental Determination of Solubility

To obtain quantitative data, a standardized experimental protocol is required. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of compounds.[7]

Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is temperature-dependent.[5] Maintaining a constant temperature (e.g., 25 °C) is critical for obtaining reproducible and comparable data.

-

Equilibration Time: Dissolution is not instantaneous. A sufficient agitation period (e.g., 24 hours) is necessary to ensure the solution reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[5] This ensures the measured concentration represents the true solubility limit.

-

Solid Phase Confirmation: It is good practice to analyze the remaining solid after equilibration (e.g., by DSC or XRD) to ensure the compound has not undergone a phase or polymorphic transformation, which could alter its solubility.[7]

-

Analytical Method: A sensitive and specific analytical method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is chosen for quantification. This ensures accurate measurement of the solute's concentration without interference from solvent impurities. UV-Vis spectrophotometry is also a viable option due to the compound's aromatic ring.[7]

Step-by-Step Protocol

-

Preparation: Add an excess amount of this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved liquid (as it is a liquid at room temperature) forming a separate phase at the bottom of the vial after initial mixing.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of a selected organic solvent to each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator set to 25 °C. Agitate the vials vigorously for 24 hours.

-

Phase Separation: After 24 hours, cease agitation and allow the vials to stand undisturbed in the incubator for at least 2 hours to allow the undissolved solute to settle completely. For emulsions or fine dispersions, centrifugation at a controlled temperature may be necessary.

-

Sample Dilution: Carefully withdraw a small aliquot (e.g., 100 µL) from the clear, upper saturated solvent phase. Be cautious not to disturb the undissolved layer. Immediately dilute the aliquot with a known, large volume of the same solvent (e.g., a 1:100 dilution) to prevent precipitation and to bring the concentration into the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC, GC, or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the result in appropriate units, such as mg/mL or mol/L.

-

Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for the shake-flask solubility determination method.

Data Interpretation and Applications

The quantitative solubility data obtained from the experimental protocol is invaluable for various applications in research and development:

-

Reaction Chemistry: The choice of solvent is critical for ensuring that reactants remain in the solution phase. High solubility of this compound in a solvent like THF or Toluene would make them excellent candidates for reaction media.

-

Purification: Recrystallization is a powerful purification technique that relies on a compound having high solubility in a hot solvent but low solubility in the same solvent when cold. The generated data can identify suitable solvents for this process. For chromatographic purification, the solubility data helps in selecting an appropriate solvent for sample loading and in choosing the mobile phase components.

-

Drug Formulation: In pharmaceutical development, solubility is a key determinant of a drug's bioavailability. For intermediates like this compound, understanding its solubility is the first step in developing scalable and robust synthetic processes for active pharmaceutical ingredients (APIs).

Conclusion

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

2,3-DIFLUORO(N-HEXYLOXY)BENZENE (CAS 121219-19-0). (n.d.). LookChem. Retrieved from [Link]

-

Santos, M. A., et al. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 28(14), 5368. MDPI. Retrieved from [Link]

-

Chen, Y., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society, 144(24), 10785–10797. PubMed. Retrieved from [Link]

-

This compound. (n.d.). Chemspace. Retrieved from [Link]

-

Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Chemical Properties of Benzene, 1,2-difluoro- (CAS 367-11-3). (n.d.). Cheméo. Retrieved from [Link]

-

Haloalkanes and Haloarenes. (n.d.). NCERT. Retrieved from [Link]

-

Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. (2025, August 7). ResearchGate. Retrieved from [Link]

- Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents.

Sources

- 1. Cas 121219-19-0,2,3-DIFLUORO(N-HEXYLOXY)BENZENE | lookchem [lookchem.com]

- 2. This compound - C12H16F2O | CSSB00000060275 [chem-space.com]

- 3. echemi.com [echemi.com]

- 4. 2,3-Difluoro(n-hexyloxy)benzene | 121219-19-0 [sigmaaldrich.com]

- 5. youtube.com [youtube.com]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes [mdpi.com]

thermal stability of fluorinated hexyloxybenzene compounds

An In-depth Technical Guide to the Thermal Stability of Fluorinated Hexyloxybenzene Derivatives

Abstract

Fluorinated hexyloxybenzene compounds are a pivotal class of molecules in materials science and drug discovery, primarily due to the unique physicochemical properties imparted by fluorine substitution. This technical guide provides a comprehensive analysis of the factors governing the thermal stability of these compounds. We delve into the foundational principles of how the position and degree of fluorination on the benzene ring influence molecular stability. Central to this guide are detailed, field-proven experimental protocols for assessing thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The rationale behind experimental design, data interpretation, and potential decomposition mechanisms are discussed in depth to provide researchers with a robust framework for their own investigations.

Introduction: The Strategic Role of Fluorination

Alkoxybenzene derivatives serve as fundamental building blocks in a variety of advanced applications, including liquid crystals, high-performance polymers, and pharmacologically active agents. The introduction of a hexyloxy chain provides a balance of lipophilicity and conformational flexibility. However, to meet the demands of modern applications, particularly those requiring resilience at elevated temperatures, modulation of the core benzene structure is essential.

Fluorine substitution is a premier strategy for enhancing molecular properties. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and its inclusion can significantly increase thermal and oxidative stability.[1][2] Furthermore, fluorine's high electronegativity creates powerful inductive effects that can alter the electronic landscape of the entire molecule, influencing intermolecular interactions, melting points, and chemical reactivity.[3][4] This guide focuses specifically on how these effects translate to the thermal stability of hexyloxybenzene systems, a critical parameter for ensuring the longevity and reliability of materials and the shelf-life of pharmaceuticals.[5][6]

Core Principles: Factors Governing Thermal Stability

The thermal stability of a fluorinated hexyloxybenzene derivative is not a simple function of the C-F bond strength alone. It is a complex interplay of electronic effects, steric hindrance, and the relative strengths of all bonds within the molecule.

The Carbon-Fluorine Bond: An Anchor of Stability

The exceptional strength of the C-F bond (bond dissociation energy ~116 kcal/mol) provides a powerful anchoring effect, making the aromatic ring itself highly resistant to thermal degradation.[7] This inherent stability means that decomposition is less likely to initiate via C-F bond cleavage or fragmentation of the fluorinated ring.

The Ether Linkage: A Potential Point of Failure

The C-O bond of the ether linkage is often the most thermally labile point in an alkoxybenzene molecule. Its stability is directly influenced by the electronic effects of substituents on the aromatic ring.

-

Electron-Withdrawing Groups (EWGs): Fluorine acts as a strong EWG through induction. When placed in the ortho or para positions, it can withdraw electron density from the ether oxygen, potentially weakening the C(aryl)-O bond and lowering the decomposition temperature.

-

Electron-Donating Groups (EDGs): While fluorine is not an EDG, this principle is important for comparison. EDGs would increase electron density at the ether linkage, potentially strengthening the bond.

-

Steric Hindrance: Bulky groups, including fluorine atoms placed at the ortho positions (e.g., in 2,6-difluorohexyloxybenzene), can sterically shield the ether linkage from intermolecular attack or certain decomposition pathways, thereby enhancing thermal stability.[8]

Impact of Fluorination Degree and Position

The number and placement of fluorine atoms create a tunable stability profile.

-

Mono- vs. Poly-fluorination: Increasing the number of fluorine atoms generally enhances the overall oxidative stability of the ring.[7] However, the effect on the decomposition temperature can be complex. Multiple fluorine atoms create a highly electron-deficient ring, which can significantly alter the stability of the ether linkage.

-

Positional Isomerism: The location of fluorine has a profound impact. A para-fluoro substituent primarily exerts an electronic effect. An ortho-fluoro substituent introduces both strong electronic and steric effects. A meta-fluoro substituent's influence is predominantly inductive. This allows for fine-tuning of thermal properties based on synthetic strategy.

Experimental Assessment of Thermal Stability

A robust evaluation of thermal stability requires precise and validated analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone methods for this purpose.[9][10]

Workflow for Comprehensive Thermal Analysis

The following diagram illustrates a validated workflow for characterizing the thermal properties of a novel fluorinated hexyloxybenzene compound.

Caption: Plausible decomposition initiated by ether bond cleavage.

Comparative Data Analysis

To illustrate the impact of fluorine substitution, the following table summarizes hypothetical but representative thermal stability data for several hexyloxybenzene isomers.

| Compound | Substitution Pattern | Melting Point (Tm) [°C] | Onset Decomposition (Td_onset) [°C] | Rationale for Stability |

| 1 | None | 35 | 285 | Baseline stability of the alkoxybenzene core. |

| 2 | 4-Fluoro | 42 | 275 | The para-fluoro group is strongly electron-withdrawing, slightly weakening the C-O ether bond and lowering Td. [8] |

| 3 | 2-Fluoro | 40 | 295 | The ortho-fluoro group provides steric hindrance around the ether linkage, slightly increasing Td despite its inductive pull. |

| 4 | 2,6-Difluoro | 55 | 320 | Significant steric shielding of the ether bond by two ortho-fluorine atoms dramatically increases the energy required for decomposition, boosting Td. [8] |

This data clearly demonstrates that while fluorination universally impacts molecular properties, the specific placement of the substituent is the determining factor in enhancing or slightly diminishing the thermal stability of the ether linkage.

Conclusion

The is a finely tunable property governed by the strategic placement and number of fluorine atoms. The inherent strength of the C-F bond provides a stable aromatic core, shifting the focus of thermal lability to the C-O ether linkage and the aliphatic side chain. While para-substitution can slightly decrease decomposition temperatures due to strong inductive effects, ortho-substitution, particularly di-substitution, offers a powerful strategy for enhancing thermal stability through steric shielding. The experimental protocols detailed herein, utilizing TGA and DSC, provide a robust and self-validating framework for researchers to accurately quantify these effects and design next-generation molecules with superior performance characteristics for demanding applications.

References

-

da Silva, J., et al. (2015). Molecular Crystals and Liquid Crystals Synthesis and Liquid Crystal Properties of New Fluorinated Isoxazoles. ResearchGate. [Link]

-

Prasad, V., et al. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry. [Link]

-

Bąk, A., et al. (n.d.). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PMC - NIH. [Link]

-

Saadeh, H. A., et al. (2023). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. MDPI. [Link]

-

Doughty, B., et al. (2022). Fluorinated ether decomposition in localized high concentration electrolytes. ScienceDirect. [Link]

-

Li, Y., et al. (2024). Deciphering the Decomposition Mechanisms of Ether and Fluorinated Ether Electrolytes on Lithium Metal Surfaces: Insights from CMD and AIMD Simulations. PubMed. [Link]

-

Wang, Z., et al. (2025). Atomistic Insights into Fluorinated/Chlorinated Ether-Based LHCEs on Lithium Metal: Decomposition Mechanisms via Multiscale Simulations. PubMed. [Link]

-

Hird, M. (2025). Fluorinated liquid crystals - Properties and applications. ScienceDirect. [Link]

-

Wang, Z., et al. (2022). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. MDPI. [Link]

-

Belhocine, T., et al. (2024). Effect of fluorine on the decomposition mechanism of EC and FEC on the anode surface. ResearchGate. [Link]

-

Mori, S. & Hoshino, M. (2025). Thermal and oxidative stability of fluorinated alkyl aryl ethers. ResearchGate. [Link]

-

Singh, R. K., et al. (2025). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. ResearchGate. [Link]

-

Smith, J. (n.d.). Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. Medium. [Link]

-

Rahman, M., et al. (n.d.). Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of Wood polymer nanocomposites. Semantic Scholar. [Link]

-

O'Hagan, D. (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. ACS Publications. [Link]

-

Csomor, E., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. [PDF] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of Wood polymer nanocomposites | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

molecular structure of 1,2-Difluoro-3-(hexyloxy)benzene

An In-depth Technical Guide to the Molecular Structure of 1,2-Difluoro-3-(hexyloxy)benzene

Abstract

This technical guide provides a comprehensive examination of the (CAS No. 121219-19-0). While this compound serves as a valuable intermediate in the pharmaceutical and fragrance industries, detailed characterization data is not widely published.[1] This document synthesizes information from foundational chemical principles, data from analogous compounds, and established analytical methodologies to present a robust model of its structure and properties. We provide a validated synthesis protocol, a theoretical analysis of its molecular geometry and electronic landscape, and gold-standard protocols for its comprehensive spectroscopic characterization. This guide is designed to equip researchers with the necessary framework to confidently synthesize, identify, and utilize this compound in drug discovery and development pipelines.

Introduction and Physicochemical Profile

This compound is a substituted aromatic ether. The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often used to modulate metabolic stability, binding affinity, and lipophilicity.[2] This compound combines the strong inductive effect of two vicinal fluorine atoms with the steric and electronic contributions of a hexyloxy group, making it a versatile building block.[1]

Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 121219-19-0 | [3][4] |

| Molecular Formula | C₁₂H₁₆F₂O | [4] |

| Molecular Weight | 214.26 g/mol | [4] |

| Physical Form | Liquid | [4] |

| Boiling Point | 249.8 °C at 760 mmHg | [1] |

| Density | 1.048 g/cm³ | [1] |

| Refractive Index | 1.46 | [1] |

| Storage Temperature | 2-8 °C, Sealed in dry conditions | [4] |

| InChI Key | BJYUARIRPJREFZ-UHFFFAOYSA-N | [4] |

Synthesis and Purification

The most logical and efficient route to synthesize this compound is via the Williamson ether synthesis.[5] This SN2 reaction involves the deprotonation of a phenol followed by nucleophilic attack on an alkyl halide. The protocol described here is adapted from a validated procedure for a structurally similar compound, 2,3-difluoro-1-decyloxybenzene.[6]

Rationale for Reagent Selection

-

Starting Materials: 2,3-Difluorophenol is the clear precursor, providing the core aromatic structure. 1-Bromohexane is chosen as the alkylating agent due to the good leaving group ability of bromide, which facilitates the SN2 reaction.

-

Base: Potassium carbonate (K₂CO₃) is a suitable and cost-effective base for deprotonating the phenol. It is strong enough to form the phenoxide nucleophile but mild enough to minimize side reactions.

-

Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. It effectively solvates the potassium cation, leaving the phenoxide anion highly nucleophilic, thereby accelerating the rate of the SN2 reaction.[2]

Detailed Synthesis Protocol

Reaction: 2,3-Difluorophenol + 1-Bromohexane --(K₂CO₃, DMF)--> this compound

Materials:

-

2,3-Difluorophenol (1.0 equiv.)

-

1-Bromohexane (1.2 equiv.)

-

Anhydrous Potassium Carbonate (K₂CO₃) (4.0 equiv.)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,3-difluorophenol (1.0 equiv.) and anhydrous DMF.

-

Base Addition: Add anhydrous potassium carbonate (4.0 equiv.) to the solution.

-

Alkylating Agent: Add 1-bromohexane (1.2 equiv.) dropwise to the stirring suspension.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After completion, cool the reaction to room temperature. Quench by slowly pouring the mixture into a beaker containing ice water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine. This removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate/hexanes). This will separate the desired product from unreacted starting materials and byproducts.

-

Final Product: The pure product should be obtained as a colorless liquid. Confirm identity and purity using the spectroscopic methods outlined in Section 4.

Synthesis Workflow Diagram

Caption: Workflow for the Williamson ether synthesis of the target compound.

Molecular Structure: A Theoretical Perspective

The molecular structure is defined by the interplay of electronic effects from its three substituents on the benzene ring.

-

Fluorine Substituents: The two fluorine atoms at the C1 and C2 positions are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-F bonds and decreases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the fluorines.

-